molecular formula C14H21NO3S B1379615 tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate CAS No. 1557220-99-1

tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate

Cat. No. B1379615
M. Wt: 283.39 g/mol
InChI Key: IMCCETIHONKMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate” is a chemical compound with the molecular formula C14H21NO3S . It has a molecular weight of 283.39 g/mol . This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21NO3S/c1-7-6-9-10 (13 (16)18-14 (3,4)5)12 (15)19-11 (9)8 (2)17-7/h7-8H,6,15H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure. For a detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC can be used .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are typically determined through laboratory testing.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • An efficient one-pot synthesis methodology has been developed for 2-amino-4H-pyrans, showcasing the importance of similar structures in organic synthesis. These compounds exhibit a range of biological activities and serve as crucial intermediates in the synthesis of more complex molecules (Zonouzi, Kazemi, & Nezamabadi, 2006).
  • A green synthesis approach was demonstrated for tert-butyl 2-amino-4-aryl-7,8-dihydro-5-oxo-4H-pyrano[3,2-c]pyridine-6(5H)-carboxylate derivatives using ionic liquids, highlighting the environmental benefits of alternative reaction media (张梅梅, 周玉静, 李玉玲, 刘蕴, & 王香善, 2013).

Chemical Reactions and New Compound Synthesis

  • The organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate was reported, emphasizing the role of noncovalent organocatalysis in synthesizing complex molecules. This methodology opens new avenues for the synthesis of pharmacologically relevant compounds (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).
  • A novel one-pot multicomponent protocol for synthesizing tetrasubstituted thiophenes demonstrates the versatility of similar compounds in constructing heterocyclic structures with potential application in drug discovery (Sahu, Gupta, Singh, Yadav, Panwar, Kumar, Ram, Kumar, & Pratap, 2015).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .

properties

IUPAC Name

tert-butyl 2-amino-5,7-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-7-6-9-10(13(16)18-14(3,4)5)12(15)19-11(9)8(2)17-7/h7-8H,6,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCCETIHONKMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(O1)C)SC(=C2C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate
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tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate
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tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate
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tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate
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tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate

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